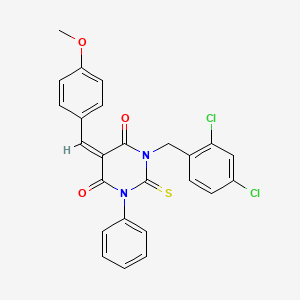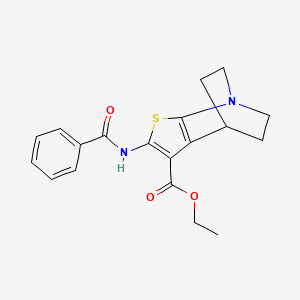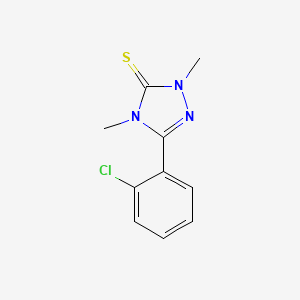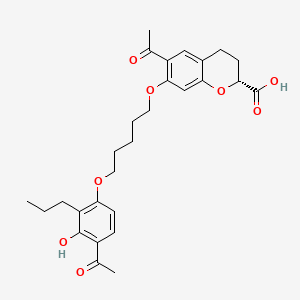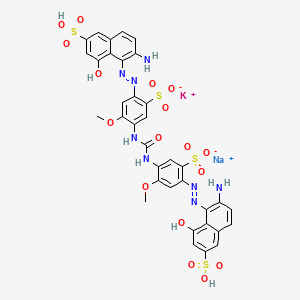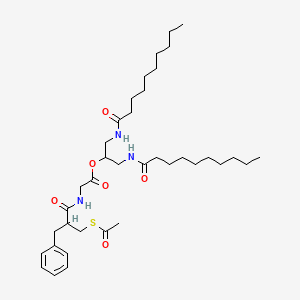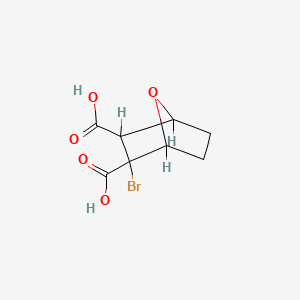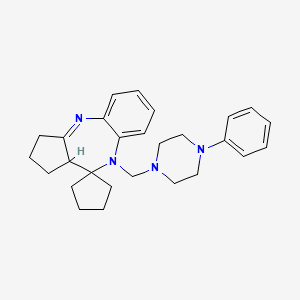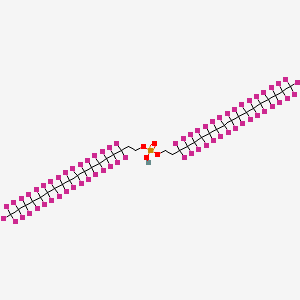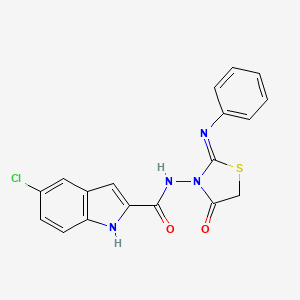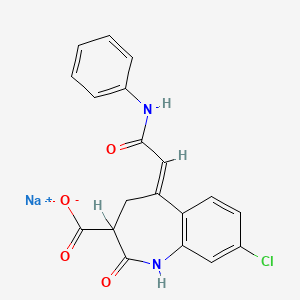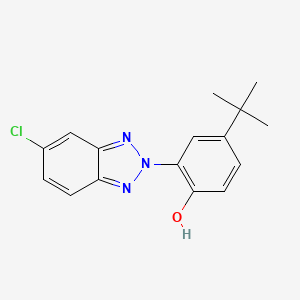
2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with phenoxyethyl derivatives. The reaction conditions often include:
- Solvents: Ethanol, methanol, or water
- Catalysts: Acidic or basic catalysts depending on the specific reaction steps
- Temperature: Typically between 50-100°C
Industrial Production Methods
Industrial production methods for such compounds often involve batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Halogenated compounds in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules
Biology: As a potential antimicrobial or antifungal agent
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes
Receptors: Binding to cellular receptors to modulate biological pathways
Pathways: Interference with metabolic or signaling pathways
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A parent compound with broad biological activities
5-Phenyl-1,2,4-triazole-3-thione: Similar structure with different substituents
4-Amino-1,2,4-triazole: Known for its herbicidal properties
Uniqueness
2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Propiedades
Número CAS |
115398-68-0 |
|---|---|
Fórmula molecular |
C10H12N4OS |
Peso molecular |
236.30 g/mol |
Nombre IUPAC |
4-amino-3-(1-phenoxyethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H12N4OS/c1-7(9-12-13-10(16)14(9)11)15-8-5-3-2-4-6-8/h2-7H,11H2,1H3,(H,13,16) |
Clave InChI |
ACNBOAQRPFNDAP-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NNC(=S)N1N)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


